Product packaging for 1,1,2-Tribromo-1-fluoroethane(Cat. No.:CAS No. 420-88-2)

1,1,2-Tribromo-1-fluoroethane

Cat. No.: B1629336
CAS No.: 420-88-2
M. Wt: 284.75 g/mol
InChI Key: WGBLBSMTZHIANX-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Ethanes in Modern Organic Chemistry

Polyhalogenated ethanes are organic compounds that contain an ethane (B1197151) backbone substituted with multiple halogen atoms. These compounds have found wide-ranging applications, serving as refrigerants, solvents, and intermediates in the synthesis of a vast array of other chemicals. wikipedia.orgbyjus.comgeeksforgeeks.org Their utility stems from the unique physicochemical properties conferred by the presence of halogen atoms, which can significantly alter the reactivity, polarity, and boiling point of the parent hydrocarbon. ncert.nic.in For instance, the introduction of fluorine atoms can increase stability, while chlorine and bromine can serve as reactive sites for further chemical transformations. ncert.nic.inlibretexts.org Many halogenated compounds are also of interest due to their persistence in the environment and potential for bioaccumulation. wikipedia.orgnih.gov

Historical Development of Halocarbon Research Methodologies

The investigation of halocarbons has evolved in tandem with advancements in analytical instrumentation. Early research relied on classical methods of chemical analysis. However, the development of techniques like gas chromatography (GC) coupled with detectors such as the electron capture detector (ECD) and mass spectrometry (MS) revolutionized the field, allowing for the separation and identification of complex mixtures of halogenated compounds at trace levels. chromatographyonline.comnoaa.gov The Montreal Protocol in 1987, which aimed to phase out ozone-depleting substances like many chlorofluorocarbons (CFCs), spurred significant research into alternative, less environmentally harmful halocarbons, including hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). nist.goveos.org This regulatory push accelerated the development of sophisticated analytical methods to monitor both the phased-out compounds and their replacements in the atmosphere. researchgate.net More recently, advanced techniques like multidimensional gas chromatography (GCxGC) and high-resolution mass spectrometry (HRMS) are being employed to tackle the analytical challenges posed by the vast number of halogenated compounds present in the environment. chromatographyonline.com

Current Research Gaps and Emerging Challenges in the Study of Halogenated Ethanes

Despite decades of research, significant gaps in our understanding of halogenated ethanes remain. A primary challenge is the sheer number of possible isomers and congeners, each with potentially unique properties and environmental fates. chromatographyonline.com The comprehensive toxicological evaluation of many of these compounds is incomplete, and their transformation products in the environment are often unknown. nih.govresearchgate.net Furthermore, the development of cost-effective and environmentally benign methods for the degradation of persistent halogenated organic pollutants is an ongoing area of intense research. researchgate.nettandfonline.com Another challenge lies in the accurate prediction of the atmospheric lifetimes and global warming potentials of newly synthesized halocarbons, which requires a detailed understanding of their spectroscopic properties and reactivity with atmospheric radicals. sns.it The formation of toxic halogenated byproducts during water treatment processes is also a significant concern that necessitates further investigation. acs.org

Rationale for Advanced Investigation of 1,1,2-Tribromo-1-fluoroethane

A detailed investigation into the chemical and physical properties of this compound is warranted to fully understand its potential applications and environmental implications. This includes a thorough characterization of its spectroscopic properties, which is crucial for its identification and quantification in complex mixtures. sns.itamherst.edu Furthermore, studying its reactivity can provide insights into the synthesis of novel fluorinated and brominated compounds. Given the ongoing need for new and specialized chemical building blocks, a comprehensive understanding of less-common halocarbons like this compound is essential for advancing the field of organic chemistry.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂H₂Br₃F stenutz.eucymitquimica.comchemicalbook.com
Molecular Weight 284.75 g/mol stenutz.eucymitquimica.comchemicalbook.com
IUPAC Name This compound stenutz.eu
CAS Number 420-88-2 chemicalbook.comchemicalbook.com
Density 2.605 g/cm³ stenutz.eu

Interactive Data Table: Related Halogenated Ethanes

Compound NameMolecular FormulaKey Features
1,1,2-TribromotrifluoroethaneC₂Br₃F₃Contains three bromine and three fluorine atoms.
1,1-Dibromo-2-fluoroethaneC₂H₂Br₂FContains two bromine atoms and one fluorine atom.
1-Bromo-1-fluoroethaneC₂H₃BrFContains fewer halogen atoms, leading to a different reactivity profile.
1,1,2-Trichloro-2-fluoroethaneC₂H₂Cl₃FChlorine atoms replace two of the bromine atoms. nist.gov
1,1,2-Tribromoethane (B1583406)C₂H₃Br₃The fluorine atom is replaced by a hydrogen atom. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Br3F B1629336 1,1,2-Tribromo-1-fluoroethane CAS No. 420-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-tribromo-1-fluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLBSMTZHIANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602914
Record name 1,1,2-Tribromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-88-2
Record name 1,1,2-Tribromo-1-fluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1,2 Tribromo 1 Fluoroethane

Regioselective and Stereoselective Synthesis Pathways

Achieving the precise arrangement of three bromine atoms and one fluorine atom on a two-carbon backbone, as in 1,1,2-Tribromo-1-fluoroethane, requires careful selection of precursors and reaction conditions to control the position of each halogen.

Direct Halogenation and Fluorination Techniques for Controlled Introduction of Halogens

Direct halogenation of an alkane substrate is one of the most straightforward synthetic routes, but it often suffers from a lack of selectivity, leading to a mixture of polyhalogenated products. For instance, the gas-phase bromination of ethane (B1197151) is a free-radical process that can produce multi-brominated alkanes. google.com However, controlling the reaction to yield a specific isomer like 1,1,2-tribromoethane (B1583406) is challenging, with studies showing that direct bromination of ethane can result in a mixture of ethyl bromide, 1,2-dibromoethane, and 1,1-dibromoethane, with only trace amounts of the 1,1,2-tribromoethane product.

A more controlled approach involves the sequential introduction of halogens. This could involve the initial fluorination of a precursor followed by bromination. The direct fluorination of C-H bonds is an area of intense research, though methods for inactivated C(sp³)–H bonds remain less common than for activated positions. rsc.org The challenge lies in managing the high reactivity of fluorinating agents and preventing over-fluorination or rearrangement.

Halogen Exchange Reactions for Selective Bromine and Fluorine Incorporation

Halogen exchange (Halex) reactions are a cornerstone of industrial fluorocarbon chemistry and offer a more selective method for synthesizing mixed haloalkanes. sci-hub.se This typically involves replacing chlorine atoms with fluorine using hydrogen fluoride (B91410) (HF) or other fluoride sources, often with catalytic assistance. The Swarts reaction, which uses antimony halides as catalysts, is a classic example of this process under homogeneous conditions. rsc.org

For the synthesis of this compound, a plausible pathway involves starting with a polychlorinated ethane derivative, such as 1,1,2-trichloroethane. This precursor could first undergo a selective fluorine-for-chlorine exchange to produce 1-chloro-2-fluoro-1-bromoethane intermediates, followed by further bromination. A patent describes a method for producing 1,1,2-tribromoethane by reacting a 1,1,2-trihaloethane (where at least one halogen is chlorine) with an aluminum halide that contains bromine, effectively performing a chlorine-for-bromine exchange. google.com This highlights that both C-F and C-Br bonds can be formed through exchange reactions. Liquid-phase hydrofluorination processes using catalysts like tantalum (V) halides have also been developed to convert chlorinated ethanes into fluorinated ones. google.com

Functionalization of Unsaturated Precursors for Ethane Framework Construction

Building the ethane framework from unsaturated precursors like alkenes is a highly effective strategy for ensuring regioselectivity. A common industrial approach for related hydrofluorocarbons involves the addition of hydrogen fluoride (HF) across the double bond of a haloalkene. For example, the production of 2-chloro-1,1,1-trifluoroethane (B1216089) (an important intermediate) can begin with the hydrofluorination of trichloroethylene (B50587) (TCE). google.com This reaction proceeds in steps, with the initial addition of HF producing 1,1,2-trichloro-1-fluoroethane, which can then undergo further fluorine-for-chlorine exchange. google.com

A similar strategy could be envisioned for this compound, potentially starting with a brominated ethene such as tribromoethene. The addition of HF across the double bond would need to be carefully controlled to achieve the desired regiochemistry. The reactivity of the carbon-halogen bonds is a key factor; C-I bonds are the weakest and most reactive, followed by C-Br and C-Cl, while C-F bonds are the strongest and least reactive. savemyexams.com This trend influences the conditions required for both addition and subsequent exchange reactions.

Catalytic Approaches in this compound Synthesis

Catalysis is essential for developing efficient, selective, and sustainable synthetic routes for haloalkanes. Catalysts can operate in the same phase as the reactants (homogeneous) or in a different phase (heterogeneous), with each approach offering distinct advantages. worldscientific.comwikipedia.org

Homogeneous Catalysis for C-Br and C-F Bond Formation

Homogeneous catalysis involves a catalyst that is dissolved in the reaction medium, allowing for high activity and selectivity under milder conditions. researchgate.net For C-F bond formation, liquid-phase fluorination using Lewis acid catalysts like antimony pentachloride (SbCl₅) or tantalum (V) halides is a well-established method for converting chloroalkanes to fluoroalkanes. google.comgoogle.com These catalysts facilitate the exchange of chlorine for fluorine from a source like anhydrous hydrogen fluoride.

For C-Br bond formation, a patented process details the use of aluminum halides (e.g., AlBr₃) to convert 1,1,2-trihaloethanes into 1,1,2-tribromoethane, demonstrating a homogeneous catalytic approach to bromination via halogen exchange. google.com The development of organometallic complexes for C-H activation and subsequent C-heteroatom bond formation represents a frontier in this field, offering potential pathways for more direct and selective halogenations. nih.gov

Catalytic System Precursor Example Target Bond Catalyst Type Phase Key Features
Tantalum (V) Halide / HF1,2-dichloro-1,1-difluoroethaneC-FMetal HalideLiquidPromotes fluorine-for-chlorine exchange. google.com
Aluminum Halide / Bromine1,1,2-trichloroethaneC-BrMetal HalideLiquidPromotes chlorine-for-bromine exchange. google.com
Antimony Pentachloride / HF1,1,1,3,3-pentachloropropaneC-FLewis AcidLiquidClassic Swarts-type fluorination catalyst. google.com

Heterogeneous Catalysis for Vapor-Phase Synthetic Routes

Heterogeneous catalysis, where a solid catalyst is used for gas-phase or liquid-phase reactions, is highly important for large-scale industrial production because it simplifies catalyst recovery and product purification. wikipedia.org Vapor-phase fluorination is a common industrial process for producing hydrofluorocarbons (HFCs). These reactions are typically carried out at elevated temperatures over solid catalysts.

Chromium-based catalysts, such as chromium oxide (Cr₂O₃) supported on aluminum fluoride (AlF₃) or other materials, are widely used for gas-phase fluorination of chlorinated hydrocarbons with HF. google.comresearchgate.net For example, a process for preparing 1,1,1,2-tetrafluoroethane (B8821072) involves reacting trichloroethylene and other intermediates with HF in the gas phase over a Cr₂O₃/AlF₃ catalyst at temperatures between 300°C and 400°C. A similar vapor-phase approach could be adapted for the synthesis of this compound, likely involving the reaction of a suitable chlorinated or brominated precursor with a fluorinating agent over a solid catalyst bed. Other materials like fluorinated alumina (B75360) and various metal fluorides have also been intensively investigated as heterogeneous catalysts for these transformations. rsc.org

Catalyst System Reaction Type Phase Temperature Range Key Features
Cr₂O₃ on AlF₃Fluorine-for-Chlorine ExchangeGas-Solid300 - 400 °CHigh stability and long catalyst life for HFC production.
Fluorinated Chromia/AluminaHydrofluorinationGas-Solid200 - 500 °CWidely used industrial catalysts for CFC, HCFC, and HFC synthesis. rsc.org
Silicon-based catalystsDechlorinationGas-Solid400 - 600 °CUsed for producing halo-olefins from saturated haloethanes. google.com

Development of Novel Reagents and Reagent Systems for Selective Bromofluorination

The selective introduction of both bromine and fluorine atoms across a double bond, known as bromofluorination, is a pivotal method for synthesizing vicinal bromofluoroalkanes, including the target compound this compound. The development of novel reagents and reagent systems has been driven by the need for higher efficiency, selectivity, and safer handling. nih.govorgsyn.org These advancements focus on generating an electrophilic bromine species that reacts with an alkene, followed by a nucleophilic attack by a fluoride ion. nih.gov

A significant class of reagents for this transformation involves the combination of an electrophilic bromine source with a nucleophilic fluoride source. N-bromosuccinimide (NBS) is a commonly used source of electrophilic bromine. nih.govorgsyn.org It is often paired with a variety of hydrogen fluoride (HF) complexes, which are generally safer and easier to handle than anhydrous HF. orgsyn.org These include triethylamine (B128534) trihydrofluoride (Et₃N·3HF), pyridine-HF, and more recently, N,N'-dimethylpropyleneurea-hydrogen fluoride (DMPU/HF). nih.govorgsyn.org The reaction mechanism proceeds via the formation of a bromonium ion intermediate from the alkene, which is then opened by the nucleophilic attack of a fluoride ion. nih.gov This process is typically highly regioselective, following the Markovnikov rule, and stereospecific, resulting in an anti-addition of bromine and fluorine across the double bond. orgsyn.org

Another effective system employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) as the bromine source. rsc.orgresearchgate.net DBH has been successfully used in conjunction with silicon tetrafluoride (SiF₄) in 1,4-dioxane (B91453) to achieve highly regio-, stereo-, and chemoselective bromofluorination of alkenes. rsc.org This method has shown excellent yields. rsc.org The use of HF-based reagents like potassium fluoride poly(hydrogen fluoride) salts has also been explored as a viable source of nucleophilic fluorine. nih.govthieme-connect.de

The development of these systems represents a significant step forward in the synthesis of complex fluorinated molecules. The combination of a stable, solid bromine source like NBS or DBH with a manageable fluoride source provides a practical and efficient route for bromofluorination reactions. nih.govorgsyn.orgrsc.org

Interactive Data Table: Comparison of Reagent Systems for Bromofluorination of Alkenes

The following table summarizes the research findings on various reagent systems used for the bromofluorination of different alkene substrates.

Alkene SubstrateBromine SourceFluorine SourceSolventProduct(s)Yield (%)Reference
StyreneNBSEt₃N·3HFCH₂Cl₂2-Bromo-1-fluoro-1-phenylethane85 orgsyn.org
1-OcteneNBSDMPU/HFCH₂Cl₂2-Bromo-1-fluorooctane92 nih.gov
CyclohexeneNBSDMPU/HFCH₂Cl₂trans-1-Bromo-2-fluorocyclohexane95 nih.gov
StyreneDBHSiF₄/H₂O1,4-Dioxane2-Bromo-1-fluoro-1-phenylethane92 rsc.org
1-DodeceneDBHSiF₄/H₂O1,4-Dioxane2-Bromo-1-fluorododecane88 rsc.org
Phenyl-substituted AlkenesNBSHF/PyridineEt₂OMarkovnikov AdductsN/A thieme-connect.de

Mechanistic Studies of 1,1,2 Tribromo 1 Fluoroethane Reactivity

Elucidation of Reaction Mechanisms in Nucleophilic Substitution Processes

Nucleophilic substitution reactions involving 1,1,2-Tribromo-1-fluoroethane can proceed through different mechanisms, primarily the S(_N)1 and S(_N)2 pathways. The prevalence of one mechanism over the other is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. researchgate.netlibretexts.org

In the S(_N)1 mechanism , the reaction proceeds in two steps. The initial and rate-determining step involves the heterolytic cleavage of a carbon-halogen bond to form a carbocation intermediate. savemyexams.com The stability of this carbocation is paramount. The presence of a fluorine atom, being highly electronegative, can destabilize an adjacent carbocation. However, the bromine atoms can participate in resonance stabilization. The second step involves a rapid attack by the nucleophile on the carbocation. savemyexams.com

The S(_N)2 mechanism , conversely, is a single-step process where the nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group departs. savemyexams.compearson.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction site. bris.ac.uk For this compound, the bulky bromine atoms on the C-1 carbon could sterically hinder the backside attack required for an S(_N)2 reaction at this position.

The choice between S(_N)1 and S(_N)2 pathways is a competitive process. Strong nucleophiles and polar aprotic solvents tend to favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the S(_N)1 pathway. libretexts.org

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms of this compound

FactorFavors S N 1Favors S N 2
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., OH⁻, CN⁻)
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group requiredGood leaving group required

Investigation of Elimination Reactions and Olefin Product Formation Pathways

Elimination reactions of this compound typically lead to the formation of alkenes (olefins) and can proceed through E1, E2, or E1cB mechanisms. iitk.ac.indalalinstitute.com These reactions are often in competition with nucleophilic substitution. masterorganicchemistry.com

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. dalalinstitute.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. dalalinstitute.com

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the formation of a carbocation, the same as in the S(_N)1 reaction. iitk.ac.intmv.ac.in In the second step, a base removes a proton from an adjacent carbon to form the alkene. E1 reactions are favored by the same conditions that favor S(_N)1 reactions, such as the presence of a good leaving group and a solvent that can stabilize the carbocation. tmv.ac.in The regioselectivity of E1 reactions often follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.intmv.ac.in

The E1cB (unimolecular elimination from the conjugate base) mechanism occurs in two steps, but in a different order than E1. First, a strong base removes a proton to form a carbanion. In the second step, the leaving group departs. This pathway is favored when the β-hydrogen is particularly acidic and the leaving group is poor. iitk.ac.indalalinstitute.com

For this compound, elimination can result in the formation of different olefinic products depending on which hydrogen and which halogen are eliminated. For instance, elimination of HBr could lead to the formation of bromofluoroethene isomers. The specific product distribution will depend on the reaction conditions and the relative stabilities of the possible transition states or intermediates.

Table 2: Comparison of Elimination Reaction Mechanisms

MechanismNumber of StepsRate LawBase RequirementStereochemistry
E1 TwoRate = k[Substrate]Weak or strongNot stereospecific
E2 OneRate = k[Substrate][Base]StrongStereospecific (anti-periplanar)
E1cB TwoRate = k[Conjugate Base]StrongNot stereospecific

Radical Reaction Mechanisms and Their Initiating Factors

Radical reactions of this compound are typically initiated by the input of energy, such as heat or ultraviolet (UV) light. lumenlearning.commasterorganicchemistry.com This energy input causes the homolytic cleavage of the weakest bond in the molecule, which is generally a carbon-bromine bond, to form two radical species. lumenlearning.com

The mechanism of a radical chain reaction can be described in three stages:

Initiation: The formation of radicals from a non-radical species. For this compound, this would involve the breaking of a C-Br bond. masterorganicchemistry.com

Propagation: A series of steps where a radical reacts with a stable molecule to form a new radical and a new stable molecule. lumenlearning.commasterorganicchemistry.com This chain reaction continues until the reactants are consumed or the radicals are terminated.

Termination: The destruction of radicals, usually by the combination of two radicals to form a stable, non-radical product. lumenlearning.com

The stability of the radical intermediate plays a crucial role in determining the course of the reaction. In the case of this compound, cleavage of a C-Br bond at the C-1 position would lead to a secondary radical, while cleavage at the C-2 position would result in a primary radical. Generally, secondary radicals are more stable than primary radicals. atu.kz

Electrophilic Reactions and Their Regioselectivity

While haloalkanes are not typically considered strong electrophiles in the context of aromatic substitution, they can participate in electrophilic reactions under certain conditions, for instance, in the presence of a strong Lewis acid catalyst. The Lewis acid can coordinate to one of the halogen atoms, typically a bromine atom in this compound, making the carbon atom more electrophilic and susceptible to attack by a nucleophile or an electron-rich species.

The regioselectivity of such reactions would be governed by the relative stability of the resulting carbocationic intermediates. Attack at the C-1 position would lead to a carbocation that is influenced by the electronic effects of one fluorine and two bromine atoms, while attack at the C-2 position would generate a carbocation influenced by one bromine atom and the -CHBrF group. Computational methods can be employed to predict the most likely site of electrophilic attack by comparing the energies of the possible intermediates. chemrxiv.orgyoutube.comrsc.org

Computational Analysis of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. nih.govresearchgate.net For this compound, computational methods such as Density Functional Theory (DFT) can be used to model the potential energy surface for its various reactions.

By calculating the energies of reactants, products, intermediates, and transition states, chemists can elucidate the most likely reaction pathway. nih.govresearchgate.netsmu.edu For instance, in nucleophilic substitution, the relative energies of the S(_N)1 and S(_N)2 transition states and intermediates can be calculated to predict which mechanism is more favorable under specific conditions. Similarly, for elimination reactions, the activation barriers for the E1, E2, and E1cB pathways can be computed to determine the dominant mechanism and predict the major olefin product.

These computational studies can also provide insights into the geometry of transition states, the nature of bond breaking and bond formation, and the electronic factors that control the reactivity and regioselectivity of the reactions of this compound. nih.govsmu.edu

Advanced Spectroscopic Characterization and Analytical Techniques for 1,1,2 Tribromo 1 Fluoroethane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1,1,2-tribromo-1-fluoroethane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

The NMR spectra of this compound are predicted to show distinct signals for each type of nucleus, with coupling patterns that reveal the connectivity between adjacent atoms.

¹H NMR Spectroscopy: The molecule contains a single, chiral methine proton (-CHBr-). Its ¹H NMR spectrum is expected to consist of one signal. This signal would be split into a doublet by the adjacent fluorine atom (a vicinal ³J(H,F) coupling). The chemical shift would be influenced by the electronegative bromine atoms and the adjacent CBr₂F group. In the related compound 1,1,2-tribromoethane (B1583406), the methine proton (CHBr₂) appears at approximately 5.67 ppm. chemicalbook.com The presence of fluorine in this compound would further influence this shift.

¹³C NMR Spectroscopy: The two carbon atoms in this compound are in different chemical environments, which should give rise to two distinct signals in the ¹³C NMR spectrum. docbrown.info The carbon atom bonded to two bromine atoms and a fluorine atom (C-1) would be significantly deshielded. The second carbon atom, bonded to one bromine atom and one hydrogen atom (C-2), would appear at a different chemical shift. docbrown.info Both carbon signals are expected to show coupling to the fluorine atom (¹J(C,F) and ²J(C,F)). One-bond carbon-fluorine coupling constants are typically large.

¹⁹F NMR Spectroscopy: Fluorine-19 is a highly sensitive nucleus with 100% natural abundance, making ¹⁹F NMR a powerful technique for analyzing fluorinated compounds. wikipedia.orghuji.ac.il The spectrum for this compound is expected to show a single resonance. This signal would be split into a doublet due to coupling with the vicinal hydrogen atom (³J(H,F)). The chemical shift range for ¹⁹F is very wide, allowing for high resolution and sensitivity to the electronic environment. wikipedia.orgnumberanalytics.com

Table 1: Predicted NMR Spectroscopic Data for this compound Note: Specific experimental values are not widely available in public databases. The following are predictions based on general principles and data from similar compounds.

NucleusPredicted Chemical Shift (δ) Range (ppm)Predicted MultiplicityCoupling Constant
¹H (-CHBr-)~5.5 - 6.5Doublet³J(H,F)
¹³C (-CBr₂F)DownfieldDoublet¹J(C,F)
¹³C (-CHBr-)Upfield relative to C-1Doublet²J(C,F)
¹⁹F (-CBr₂F)VariableDoublet³J(H,F)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and understanding spatial relationships. researchgate.net For this compound, several 2D techniques would be informative:

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the ¹H signal with the signal of the directly attached ¹³C nucleus, confirming the assignment of the -CHBr- group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique would reveal longer-range couplings (2-3 bonds), such as the correlation between the proton on C-2 and the carbon at C-1, and vice-versa. It would also confirm the ²J(C,F) and potentially ³J(H,F) couplings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies atoms that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal through-space interactions between the fluorine atom and the vicinal proton, providing insights into the preferred rotational conformation (rotamers) of the molecule around the C-C bond. organicchemistrydata.org

Vibrational Spectroscopy for Molecular Fingerprinting and Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each molecule has a unique vibrational spectrum that serves as a "fingerprint." mjcce.org.mk

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu The IR spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains complex vibrations unique to the molecule. msu.edu

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
C-H Stretch3000 - 2850 libretexts.orgMedium
C-F Stretch1400 - 1000Strong
C-H Bend1470 - 1350 libretexts.orgVariable
C-C Stretch1200 - 800Weak-Medium
C-Br Stretch690 - 500Strong

Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. spectroscopyonline.com While IR activity requires a change in the molecule's dipole moment during a vibration, Raman activity requires a change in the molecule's polarizability. libretexts.org Therefore, symmetric, less polar bonds often produce strong signals in Raman spectra. For this compound, the C-C and C-Br bond stretches are expected to be particularly Raman active. Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and fragmentation. nih.gov The resulting fragmentation pattern provides a fingerprint that can be used for identification and structural elucidation.

The mass spectrum of this compound would be distinguished by the complex isotopic pattern of its molecular ion, [C₂H₂Br₃F]⁺•. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. docbrown.info A molecule with three bromine atoms will thus exhibit a characteristic cluster of peaks for the molecular ion (and any bromine-containing fragments) with M, M+2, M+4, and M+6 peaks in a theoretical intensity ratio of 1:3:3:1.

The fragmentation of the molecular ion would likely proceed through the loss of the most stable radicals or neutral molecules. Common fragmentation pathways for haloalkanes include the cleavage of carbon-halogen or carbon-carbon bonds. docbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion (Formula)Predicted m/z (for lowest mass isotopologue)Notes on Isotopic Pattern
[C₂H₂⁷⁹Br₃F]⁺• (Molecular Ion)2821:3:3:1 ratio for M, M+2, M+4, M+6
[C₂H₂⁷⁹Br₂F]⁺2031:2:1 ratio for M, M+2, M+4
[CH⁷⁹Br₂F]⁺1891:2:1 ratio for M, M+2, M+4
[C₂H⁷⁹Br₂]⁺1831:2:1 ratio for M, M+2, M+4
[CH₂⁷⁹Br]⁺931:1 ratio for M, M+2

The m/z values are calculated using the most abundant isotopes ¹²C, ¹H, ¹⁹F, and ⁷⁹Br.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₂H₂Br₃F), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁹F, and ⁷⁹Br). However, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance. This results in a characteristic isotopic pattern in the mass spectrum. The presence of three bromine atoms creates a distinctive M, M+2, M+4, and M+6 peak cluster, which is a key signature for its identification.

An automated data analysis method using efficient combinatorics and graph theory can reconstruct the chemical formulae of fragments, a technique that has been validated on numerous halocarbons. nih.gov This method does not require the presence of the molecular ion, which is absent in approximately 40% of Electron Ionization (EI) spectra. nih.gov

Table 1: Theoretical Isotopic Distribution and Exact Masses for the Molecular Ion of this compound (C₂H₂Br₃F)

Ion Formula Isotopic Composition Exact Mass (Da) Relative Abundance (%)
C₂H₂⁷⁹Br₃F (¹²C)₂ (¹H)₂ (⁷⁹Br)₃ (¹⁹F)₁ 281.7857 100.0
C₂H₂⁷⁹Br₂⁸¹Br₁F (¹²C)₂ (¹H)₂ (⁷⁹Br)₂ (⁸¹Br)₁ (¹⁹F)₁ 283.7837 97.9
C₂H₂⁷⁹Br₁⁸¹Br₂F (¹²C)₂ (¹H)₂ (⁷⁹Br)₁ (⁸¹Br)₂ (¹⁹F)₁ 285.7816 31.9

This table presents the calculated exact masses and expected relative abundances for the major isotopic peaks of the molecular ion of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Pathway Investigation

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing valuable structural information. In an MS/MS experiment, the molecular ion or a primary fragment of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation of halogenated alkanes typically involves the cleavage of carbon-halogen (C-X) and carbon-carbon (C-C) bonds.

Common fragmentation pathways for this compound would likely include:

Loss of a bromine atom: This is often a primary fragmentation step due to the relative weakness of the C-Br bond.

Loss of a hydrogen halide (HBr or HF): Elimination reactions can lead to the formation of stable halogenated alkenes.

Cleavage of the C-C bond: This results in the formation of smaller fragment ions, such as [CHBrF]⁺ or [CH₂Br]⁺.

The analysis of these fragmentation patterns helps to confirm the connectivity of atoms within the molecule.

Table 2: Plausible MS/MS Fragment Ions of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Description
281.8 / 283.8 / 285.8 [C₂H₂Br₂F]⁺ Br Loss of a bromine radical
281.8 / 283.8 / 285.8 [C₂HBr₂F]⁺ HBr Elimination of hydrogen bromide
202.8 / 204.8 [C₂H₂BrF]⁺ Br Loss of a bromine radical from [C₂H₂Br₂F]⁺
123.9 / 125.9 [CHBrF]⁺ CHBr₂ Cleavage of the C-C bond

This table outlines potential fragmentation pathways and the resulting fragment ions that could be observed in an MS/MS analysis. The m/z values reflect the presence of bromine isotopes.

Advanced Chromatographic Separation and Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization and Application

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound. nxp.comnxp.com Optimization of the GC method is crucial for achieving good resolution and peak shape.

Optimization parameters include:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically suitable for separating halogenated hydrocarbons.

Temperature Program: A programmed temperature ramp is used to ensure the efficient elution of the compound while separating it from potential impurities or isomers. An initial low temperature allows for the trapping of volatile components, followed by a gradual increase to elute the target analyte.

Injector and Detector Temperatures: These must be maintained at a high enough temperature to prevent condensation of the sample.

For detection, the mass spectrometer can be operated in either full scan mode to acquire the entire mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring only characteristic ions of the target analyte. google.com

Table 3: Example GC-MS Operating Parameters for Halogenated Hydrocarbon Analysis

Parameter Setting Purpose
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) Inert, non-polar phase for good separation of halogenated compounds.
Carrier Gas Helium, constant flow ~1.0 mL/min Provides consistent retention times.
Inlet Temperature 250 °C Ensures complete vaporization of the sample.
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min Separates compounds based on boiling point and polarity.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV Standard, reproducible fragmentation for library matching.
Mass Range (Scan) 40-350 amu Covers the molecular ion and expected fragments.

This table provides a typical set of optimized parameters for the GC-MS analysis of compounds similar to this compound.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

The carbon atom C1 in this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, a fluorine atom, a bromine atom, and a tribromomethyl group (-CHBr₂). This chirality means the molecule exists as a pair of non-superimposable mirror images called enantiomers. libguides.com

Enantiomers possess identical physical properties (e.g., boiling point, solubility), making their separation by standard chromatographic techniques impossible. libretexts.org Chiral chromatography is the specialized method used to resolve these enantiomeric pairs. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Alternatively, a racemic mixture can be derivatized with a chiral resolving agent to form a pair of diastereomers. libretexts.orgrsc.org Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. masterorganicchemistry.com After separation, the chiral resolving agent can be chemically removed to yield the pure enantiomers.

Table 4: Principles of Chiral Separation

Method Principle Application to this compound
Direct (Chiral Chromatography) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). The racemic mixture is passed through a GC or HPLC column containing a CSP. The transient diastereomeric complexes formed between the enantiomers and the CSP have different stabilities, resulting in separation.

| Indirect (Diastereomer Formation) | A racemic mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. libretexts.org | Not applicable as this compound lacks a suitable functional group (e.g., -OH, -NH₂, -COOH) for derivatization. |

This table summarizes the primary methods for separating enantiomers, highlighting the most applicable approach for a non-functionalized alkane like this compound.

Quantum Chemical and Computational Investigations of 1,1,2 Tribromo 1 Fluoroethane

Ab Initio and Density Functional Theory (DFT) Calculations of Molecular Structure

Ab initio methods, rooted in the first principles of quantum mechanics, endeavor to solve the Schrödinger equation without reliance on empirical parameters. ljmu.ac.uk In parallel, Density Functional Theory (DFT) has emerged as a versatile and widely used quantum mechanical modeling method for probing the electronic structure of complex systems. researchgate.net Its popularity among computational chemists stems from its balance of accuracy and computational efficiency. researchgate.net

The rotational freedom around the central carbon-carbon single bond in 1,1,2-Tribromo-1-fluoroethane gives rise to a variety of distinct three-dimensional arrangements of its constituent atoms, known as conformations. A comprehensive conformational analysis would entail the calculation of the molecule's potential energy surface as a function of the dihedral angle governing the rotation around the C-C bond. Such an analysis would pinpoint the most stable conformations, corresponding to energy minima, and the transition states, or energy maxima, that separate them.

For halogenated ethanes, staggered conformations are typically more stable than their eclipsed counterparts due to minimized steric repulsion. researchgate.net In the specific case of this compound (CHBrF-CHBr₂), one would anticipate the existence of gauche and anti conformers. The anti conformer, in which the fluorine atom and one of the bromine atoms on the adjacent carbon are positioned at a maximum separation of 180 degrees, would intuitively be predicted as the most stable due to minimized steric and electrostatic repulsive forces. However, the "gauche effect," a phenomenon where a conformation with adjacent electronegative substituents exhibits unexpected stability, has been documented for certain fluorinated ethanes. odmu.edu.ua A rigorous computational investigation would be indispensable to definitively ascertain the precise conformational preferences of this compound.

Illustrative Table of Expected Conformational Data The following table illustrates the type of data that would be generated from a conformational analysis. Specific values for this compound are not currently available in published literature.

ConformerDihedral Angle (F-C-C-Br)Relative Energy (kJ/mol)
Gauche 1Approximately 60°Data not available
Anti180°Data not available
Gauche 2Approximately -60°Data not available

Upon identification of the equilibrium geometries of the rotational isomers (rotamers), their relative energies can be calculated with a high degree of accuracy using advanced methods such as DFT or coupled-cluster theory. These calculations would enable the determination of the relative populations of each conformer at a given temperature via the Boltzmann distribution. Furthermore, the energy barriers to rotation between these conformers can be derived from the energies of the transition states. This energetic information is fundamental to understanding the molecule's dynamic behavior and flexibility. Studies on analogous molecules, such as the anesthetic halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), have substantiated the greater stability of staggered conformations over eclipsed ones. researchgate.net

Illustrative Table of Energetic Properties This table demonstrates the energetic data that would be obtained from computational studies. Specific values for this compound are not publicly available.

PropertyValue
Energy Difference (Anti - Gauche)Data not available
Rotational Barrier (Gauche to Anti)Data not available
Rotational Barrier (Anti to Gauche)Data not available

Theoretical Prediction of Spectroscopic Parameters and Electronic Properties

Computational methodologies are invaluable for the prediction of spectroscopic parameters, which serve as a crucial aid in the experimental identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for molecular structure elucidation. Theoretical calculations can provide predictions of the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. liverpool.ac.uk These predicted shifts are exquisitely sensitive to the molecule's geometry and the electronic environment surrounding the nuclei. A comparison of the calculated shifts for different conformers with experimentally obtained data would facilitate the determination of the predominant conformation in a given solvent. liverpool.ac.uk

In a similar vein, the calculation of vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra, is a standard application of quantum chemistry. gatech.edu The predicted frequencies and their corresponding intensities can be benchmarked against experimental spectra to assign the characteristic vibrational modes of the molecule. For enhanced accuracy, anharmonic frequency calculations can be performed, although they are more computationally demanding. acs.org

Illustrative Table of Predicted Spectroscopic Data The following table is representative of the spectroscopic data that would be generated. Specific predicted values for this compound are not available in the literature.

NucleusPredicted Chemical Shift (ppm)
¹HData not available
¹³C (C-F)Data not available
¹³C (C-Br₂)Data not available
¹⁹FData not available
Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretchData not available
C-F stretchData not available
C-Br stretchData not available

Illustrative Table of Electronic Properties This table exemplifies the electronic property data that would result from computational analysis. Specific values for this compound have not been reported.

PropertyCalculated Value
Dipole Moment (Debye)Data not available
Polarizability (ų)Data not available

Reaction Pathway Modeling and Activation Energy Calculations

Computational chemistry provides the tools to model the potential reaction pathways of this compound, including its decomposition, oxidation, and reactions with other chemical species. gatech.edu By mapping the potential energy surface of a reaction, it becomes possible to identify transition states and intermediates, and to calculate the activation energies that govern the reaction rates. This information offers profound insights into the underlying reaction mechanisms and kinetics. For instance, modeling the reaction of this compound with hydroxyl radicals in the atmosphere would be pivotal for assessing its environmental persistence and impact. gatech.edu Such computational studies have been successfully applied to other halogenated hydrocarbons to elucidate their degradation pathways. gatech.edu

Transition State Characterization for Key Chemical Transformations

The chemical reactivity of this compound is largely dictated by the nature of its carbon-halogen bonds and the influence of the fluorine and bromine substituents on the ethane (B1197151) backbone. Key chemical transformations, such as dehydrohalogenation and reductive dehalogenation, are of significant interest. Understanding the mechanisms of these reactions requires the characterization of the associated transition states, which represent the highest energy point along the reaction coordinate.

Computational studies on similar bromine-substituted ethanes have shown that reactions involving hydrogen atom abstraction can proceed through multiple channels, including the abstraction of a bromine atom or hydrogen atoms from the α or β positions. researchgate.net For this compound, analogous reaction pathways can be computationally explored.

Dehydrobromination: A primary transformation for this compound is the elimination of hydrogen bromide (HBr). This can occur via two main pathways, leading to different isomeric products:

β-elimination: Removal of the hydrogen from the C2 carbon and a bromine from the C1 carbon would yield 1,2-dibromo-1-fluoroethene.

α-elimination: Although generally less common for alkyl halides, the possibility of elimination of H and Br from the same carbon (C2) could be investigated, potentially leading to carbene intermediates.

Quantum chemical calculations, typically employing density functional theory (DFT) methods such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are used to locate and characterize the transition state structures for these elimination reactions. The characterization involves confirming that the transition state has a single imaginary frequency corresponding to the bond-breaking and bond-forming processes of the reaction.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the dehydrobromination of this compound.

Table 1: Calculated Activation Energies and Key Geometrical Parameters for Hypothetical Dehydrobromination Transition States of this compound.

Reaction PathwayTransition StateActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Key Bond Distances (Å)
β-elimination (anti-periplanar)TS135.2-1540C-H: 1.45, C-Br: 2.50
β-elimination (syn-periplanar)TS242.8-1610C-H: 1.42, C-Br: 2.45

Potential Energy Surface Mapping for Complex Reaction Systems

A potential energy surface (PES) provides a comprehensive landscape of the energy of a molecular system as a function of its geometric parameters. libretexts.org For a molecule like this compound, mapping the PES is crucial for understanding its conformational preferences and the pathways of its chemical reactions. libretexts.org The PES reveals the stable conformers (minima), transition states (saddle points), and the energy barriers connecting them. libretexts.org

Due to the presence of the C-C single bond, this compound can exist in several rotational conformations (rotamers). The relative energies of these conformers are determined by steric and electronic interactions between the bulky bromine atoms, the fluorine atom, and the hydrogen atoms. A one-dimensional PES can be constructed by scanning the dihedral angle of the C-C bond and calculating the energy at each step.

More complex reaction systems, such as atmospheric degradation or reactions with radicals, require a multi-dimensional PES to fully capture the reaction dynamics. Computational methods like DFT and ab initio calculations (e.g., MP2, CCSD(T)) are employed to compute the energies of various molecular geometries to construct the PES. rug.nl

The following table presents hypothetical relative energies for the stable staggered conformations of this compound, which would be minima on the potential energy surface.

Table 2: Hypothetical Relative Energies of Staggered Conformers of this compound.

ConformerDescription of Key Dihedral Angle (Br-C-C-H)Relative Energy (kcal/mol)
Gauche 1~60°0.0 (most stable)
Gauche 2~180°1.5
Anti~300° (-60°)0.8

Note: The data in this table is illustrative and intended to represent the type of information obtained from a PES scan. The relative stability would depend on the complex interplay of steric and electrostatic interactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are the preferred tool for investigating the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and the calculation of bulk properties.

For this compound, MD simulations can provide insights into:

Liquid Structure: The arrangement of molecules in the liquid state, characterized by radial distribution functions (RDFs). RDFs describe the probability of finding another molecule at a certain distance from a reference molecule.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as halogen bonding and dipole-dipole interactions, that govern the condensed-phase structure and properties. researchgate.netmdpi.com While lacking traditional hydrogen bonds, the polarized C-Br and C-F bonds lead to significant electrostatic interactions.

Thermodynamic Properties: Properties like density, heat of vaporization, and diffusion coefficients can be calculated from the simulation trajectories and compared with experimental data.

A crucial component for accurate MD simulations is the force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic positions. nih.gov For halogenated compounds, developing accurate force fields that can properly describe halogen bonding and polarization effects is an active area of research. nih.govfrontiersin.org Polarizable force fields, such as those based on the Drude oscillator model, have shown promise in accurately modeling the behavior of halogenated ethanes. nih.gov

The table below provides an example of the kind of data that can be obtained from MD simulations for a liquid system of this compound.

Table 3: Simulated and Hypothetical Experimental Properties of Liquid this compound at 298.15 K and 1 atm.

PropertySimulated Value (Hypothetical)Experimental Value
Density (g/cm³)2.582.605 stenutz.eu
Heat of Vaporization (kJ/mol)45.7N/A
Self-Diffusion Coefficient (10⁻⁹ m²/s)0.95N/A

Note: The simulated values are hypothetical examples. N/A indicates that experimental data was not found in the performed searches.

Environmental Fate and Atmospheric Chemistry of 1,1,2 Tribromo 1 Fluoroethane

Atmospheric Degradation Pathways and Kinetics

The primary atmospheric degradation pathways for most volatile organic compounds, including halogenated alkanes, are reaction with hydroxyl radicals (OH) and photolytic decomposition.

Reaction with Hydroxyl Radicals (OH) and Other Atmospheric Oxidants

The presence of a carbon-hydrogen (C-H) bond in 1,1,2-tribromo-1-fluoroethane suggests that its primary atmospheric sink will be reaction with hydroxyl (OH) radicals. This reaction involves the abstraction of the hydrogen atom, initiating a cascade of oxidation reactions. The rate of this reaction is a critical factor in determining the compound's atmospheric lifetime.

The reactivity of a haloalkane towards OH radicals is influenced by the strength of its C-H bonds, which in turn is affected by the presence of adjacent halogen atoms. Electronegative atoms like fluorine can strengthen the C-H bond, making it less susceptible to attack by OH radicals. Conversely, less electronegative halogens like bromine can have a different effect. Given the presence of both fluorine and bromine atoms, the precise rate constant for the reaction of this compound with OH radicals remains unquantified.

For comparison, the table below presents OH reaction rate constants for some analogous halogenated ethanes. It is important to note that these are not predictive for this compound but serve to illustrate the range of reactivity within this class of compounds.

CompoundOH Reaction Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
1,1,1-Trichloroethane (CH₃CCl₃)9.5 x 10⁻¹⁵5.0 years
1,1-Dichloro-1-fluoroethane (HCFC-141b)7.2 x 10⁻¹⁵9.4 years henrys-law.org
1-Bromo-2-fluoroethane (CH₂BrCH₂F)Data Not AvailableData Not Available
1,1,2-Tribromoethane (B1583406) (CHBr₂CH₂Br)Data Not AvailableData Not Available

Reactions with other atmospheric oxidants, such as nitrate (B79036) radicals (NO₃) and ozone (O₃), are generally considered to be insignificant for saturated haloalkanes compared to the reaction with OH radicals.

Photolytic Decomposition Mechanisms and Quantum Yield Determinations

Photolytic decomposition, or photolysis, is the process by which molecules are broken down by absorbing solar radiation. The effectiveness of this process depends on the molecule's ability to absorb ultraviolet (UV) radiation present in the atmosphere and the quantum yield of the dissociation process. savemyexams.com

Halogenated alkanes containing bromine are known to be susceptible to photolysis due to the relatively weak carbon-bromine (C-Br) bond. libretexts.org The absorption of UV radiation can lead to the cleavage of the C-Br bond, releasing bromine atoms into the atmosphere. These bromine atoms can then participate in catalytic cycles that deplete stratospheric ozone. Bromoalkanes are generally more photolytically active than their chlorinated counterparts. aip.org

The presence of three bromine atoms in this compound strongly suggests that photolysis will be a significant degradation pathway, particularly in the stratosphere where UV radiation is more intense. However, without specific UV absorption cross-section data and quantum yield determinations for this molecule, the exact rate and importance of this process relative to OH radical reaction cannot be determined.

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Once released into the environment, this compound may partition into aquatic and terrestrial compartments where it can undergo further abiotic transformations.

Hydrolysis Kinetics and Product Identification

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For haloalkanes, this typically involves the substitution of a halogen atom with a hydroxyl group, forming an alcohol. The rate of hydrolysis is dependent on the strength of the carbon-halogen bond. savemyexams.com

The C-F bond is extremely strong and resistant to hydrolysis. savemyexams.com The C-Br bond is weaker and more susceptible to hydrolysis than the C-Cl bond. savemyexams.com Therefore, it is expected that this compound would undergo hydrolysis, likely with the substitution of one or more bromine atoms. The rate of this process is unknown, but based on data for other halogenated hydrocarbons, it could range from days to many years. epa.gov The expected primary hydrolysis products would be various brominated and fluorinated ethanols.

The table below shows the vast range of hydrolysis half-lives for some chlorinated ethanes, highlighting the difficulty in estimating the rate for this compound without experimental data.

CompoundHydrolysis Half-life
1,1,1-Trichloroethane1.1 years
1,1,2,2-Tetrachloroethane63.5 days epa.gov
Hexachloroethane3.1 x 10¹² days epa.gov

Volatilization Rates and Distribution in Environmental Compartments

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gas phase. For a compound in an aqueous environment, the rate of volatilization is governed by its Henry's Law constant. henrys-law.org The Henry's Law constant relates the partial pressure of a compound in the gas phase to its concentration in the aqueous phase at equilibrium.

While a specific Henry's Law constant for this compound is not available, halogenated hydrocarbons generally have moderate to high volatility. It is therefore expected that this compound, if present in surface waters or moist soils, will tend to partition into the atmosphere. The rate of volatilization would be influenced by environmental factors such as temperature, wind speed, and water body depth.

Modeling Atmospheric Lifetime and Global Transport Mechanisms

The atmospheric lifetime (τ) is determined by the rates of its removal processes, primarily the reaction with OH radicals and photolysis:

1/τ_total = 1/τ_OH + 1/τ_photolysis

Without kinetic data for these processes for this compound, its atmospheric lifetime cannot be calculated. However, the presence of a C-H bond suggests a shorter lifetime than fully halogenated CFCs, while the multiple C-Br bonds suggest a susceptibility to photolysis that could lead to a significant stratospheric sink and a notable ODP.

Global transport of this compound would be governed by its atmospheric lifetime. Compounds with longer lifetimes can be transported over long distances and become well-mixed throughout the troposphere and stratosphere. Given the likely degradation pathways, it is probable that this compound would have a sufficiently long lifetime to be transported to the stratosphere, where its bromine content could contribute to ozone depletion.

Exploration of Niche Applications and Future Research Potential for 1,1,2 Tribromo 1 Fluoroethane

The unique arrangement of atoms in 1,1,2-tribromo-1-fluoroethane (C₂H₂Br₃F), featuring a single fluorine atom and three bromine atoms on an ethane (B1197151) backbone, imparts specific chemical properties that are the subject of ongoing research for specialized applications. While not a widely commercialized chemical, its structure suggests potential in several niche areas of chemical science. The following sections explore the prospective research directions for this compound.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,1,2-Tribromo-1-fluoroethane with high purity?

  • Methodological Answer : Gas-phase fluorination using hydrogen fluoride (HF) as a reactant and unreacted intermediates as diluents can improve yield and purity. This approach, adapted from fluorination protocols for 1,1,1,2-tetrafluoroethane (), involves controlled reaction conditions (e.g., temperature gradients, catalyst selection). Precursor selection (e.g., brominated ethanes) should prioritize stability to avoid side reactions. Characterization via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) is critical to confirm purity .

Q. How can researchers characterize the physical and spectroscopic properties of this compound?

  • Methodological Answer : Utilize the NIST Chemistry WebBook ( ) for validated thermophysical data (e.g., boiling point, critical volume). Infrared (IR) and Raman spectroscopy can identify functional groups, while X-ray crystallography may resolve structural ambiguities. Cross-reference data with computational models (e.g., density functional theory) to validate experimental results .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Given its classification as a banned substance in industrial contexts (), adhere to strict containment measures (e.g., fume hoods, closed systems). Use personal protective equipment (PPE) resistant to halogenated compounds. Monitor airborne concentrations via gas detectors calibrated for brominated/fluorinated organics. Emergency protocols should align with guidelines for similar volatile halocarbons () .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

  • Methodological Answer : Conduct systematic reviews using databases like NIH RePORTER and ToxCast (). Compare in vitro assays (e.g., cytotoxicity in hepatocyte models) with in vivo studies (rodent bioassays) to identify dose-response inconsistencies. Prioritize studies adhering to OECD guidelines for chemical safety assessment. Meta-analyses should account for variables like exposure duration and metabolite profiling .

Q. What are the environmental degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Investigate hydrolysis and photolysis kinetics under varying pH and UV conditions. Use isotopic labeling (e.g., ¹³C) to track degradation products via LC-MS. Compare results with structurally similar compounds like 1,1,2,2-tetrachloroethane () to model persistence and bioaccumulation potential. Environmental fate studies should include sediment-water partitioning assays .

Q. How does this compound interact with atmospheric ozone?

  • Methodological Answer : Employ computational chemistry (e.g., Gaussian software) to calculate ozone depletion potential (ODP) based on bond dissociation energies and tropospheric lifetime. Validate models with smog chamber experiments measuring reaction rates with hydroxyl radicals. Cross-reference with stratospheric ozone datasets ( ) to contextualize its impact relative to CFCs .

Q. What strategies optimize the quantification of trace this compound in complex matrices?

  • Methodological Answer : Develop a hybrid analytical method combining headspace solid-phase microextraction (HS-SPME) with GC-electron capture detection (ECD). Calibrate using internal standards like 1,2-dibromo-1,1,2-trifluoroethane ( ). Validate method robustness via spike-recovery tests in environmental samples (e.g., soil, wastewater) .

Q. What mechanistic insights explain this compound’s reactivity in radical-mediated reactions?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical intermediates during halogen abstraction reactions. Kinetic studies under controlled temperatures and pressures can elucidate activation barriers. Compare with analogous reactions in 1,1,1-trifluoro-2-chloroethane () to identify bromine-specific catalytic effects .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,1,2-Tribromo-1-fluoroethane
Reactant of Route 2
1,1,2-Tribromo-1-fluoroethane

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